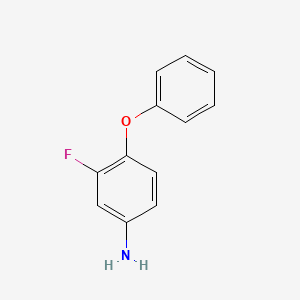

3-Fluoro-4-phenoxyaniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUZQKSUMLAOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-4-phenoxyaniline molecular structure

Technical Whitepaper: 3-Fluoro-4-phenoxyaniline Molecular Structure & Application

Executive Summary

This compound (CAS 39177-22-5) is a specialized fluorinated building block critical to the synthesis of Type II kinase inhibitors.[1] Structurally, it serves as a "hinge-binding" or "linker" scaffold that connects the ATP-binding core of a drug molecule to the hydrophobic back-pocket (allosteric site).[1] Its specific substitution pattern—a fluorine atom at the meta position relative to the amine (and ortho to the ether linkage)—modulates both the metabolic stability and the electronic profile of the aniline nitrogen, optimizing it for urea or amide coupling reactions common in drug discovery (e.g., c-Met and VEGFR inhibitors).[1]

Molecular Architecture & Electronic Properties[1]

The efficacy of this compound in medicinal chemistry stems from the precise electronic perturbations introduced by the fluorine atom and the phenoxy ether linkage.[1]

Structural Components

-

Core: Aniline (Benzenamine).[1]

-

Substituents:

-

C3-Fluorine: Positioned ortho to the phenoxy group and meta to the amine.[1] This placement is strategic; it blocks metabolic hydroxylation at the electron-rich C3 position and induces a dipole that can interact with protein residues (e.g., backbone carbonyls).[1]

-

C4-Phenoxy: A bulky, lipophilic diphenyl ether moiety that directs the molecule into hydrophobic pockets within the kinase active site.[1]

-

Electronic Effects

The fluorine atom is highly electronegative (

-

On the Ether Oxygen: The -I effect reduces the electron density on the ether oxygen, making the C-O bond slightly more resistant to oxidative cleavage (dealkylation) by cytochrome P450 enzymes.[1]

-

On the Aniline Nitrogen: Being meta to the amine, the fluorine exerts a moderate electron-withdrawing effect, slightly lowering the pKa of the anilinic nitrogen (approx.[1] pKa ~3.5–4.0 compared to 4.6 for aniline).[1] This reduction in basicity renders the amine less liable to protonation at physiological pH (improving membrane permeability) but sufficiently nucleophilic for derivatization with isocyanates or acyl chlorides.

| Property | Value / Characteristic | Impact on Drug Design |

| Formula | C₁₂H₁₀FNO | -- |

| MW | 203.21 g/mol | Low MW fragment allows room for complex scaffolds.[1] |

| CAS (Free Base) | 39177-22-5 | Commercial identifier for sourcing.[1] |

| CAS (HCl Salt) | 1431963-13-1 | Stable solid form for storage.[1] |

| LogP (Calc) | ~2.8 - 3.1 | High lipophilicity aids in penetrating cell membranes.[1] |

| H-Bond Donors | 1 (NH₂) | Critical for forming the "hinge" or "glutamate" H-bond.[1] |

Synthetic Pathways & Process Chemistry

The synthesis of this compound is a sequential process involving Nucleophilic Aromatic Substitution (

Synthetic Workflow

Figure 1: Synthetic route from 3,4-difluoronitrobenzene. The reaction is regioselective for the 4-position because the intermediate Meisenheimer complex is stabilized by the para-nitro group.[1]

Detailed Protocol

-

Nucleophilic Substitution (

):-

Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Phenol (1.05 eq), Potassium Carbonate (1.2 eq).[1]

-

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

).[1] -

Conditions: Heat to 60-80°C for 4-6 hours.

-

Mechanism: The phenoxide anion attacks C4.[1] The fluorine at C3 remains intact because the C4 position is more activated (para to the electron-withdrawing

group).[1] -

Workup: Pour into ice water; filter the yellow solid (nitro intermediate).[1]

-

-

Reduction:

-

Method A (Catalytic Hydrogenation):

gas (balloon or Parr shaker), 10% Pd/C catalyst in Ethanol/Ethyl Acetate.[1] -

Method B (Chemical Reduction): Iron powder (

) and Ammonium Chloride ( -

Purification: The resulting aniline is often an oil or low-melting solid, purified via crystallization as a hydrochloride salt (using HCl/Dioxane).[1]

-

Pharmacophore Integration in Kinase Inhibitors

This compound is a "privileged structure" in the design of Type II Kinase Inhibitors .[1] These inhibitors bind to the inactive conformation (DFG-out) of kinases such as c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 .[1]

Structural Homology to Foretinib

While Foretinib (GSK1363089) utilizes a quinoline ether rather than a simple phenyl ether, the 3-fluoro-4-oxy-aniline core is the essential pharmacophore.[1]

-

The Aniline Nitrogen: Acts as a hydrogen bond donor.[1] In Type II inhibitors, this nitrogen often forms a urea linkage (reaction with an isocyanate) that hydrogen bonds with a conserved Glutamate residue in the

C-helix of the kinase.[1] -

The Fluorine Atom: Provides a "bioisosteric" replacement for hydrogen that increases metabolic half-life and can fill small hydrophobic pockets near the ATP binding site.[1]

-

The Phenoxy Group: Occupies the hydrophobic pocket created by the movement of the activation loop (DFG-out conformation).[1]

Pharmacophore Map

Figure 2: Pharmacophore mapping of the this compound scaffold within a kinase binding pocket.[1]

Analytical Characterization

To validate the identity of synthesized this compound, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Aromatic protons.[1] The proton ortho to F will show distinct H-F coupling ( | |

| ¹⁹F NMR | Singlet (decoupled) or Multiplet.[1] Confirms presence of a single fluorine environment on the ring.[2] | |

| MS (ESI+) | Protonated molecular ion.[1] | |

| IR | ~3300-3400 cm⁻¹ | Primary amine N-H stretching (doublet).[1] |

| IR | ~1210-1250 cm⁻¹ | C-O-C ether stretching vibration.[1] |

References

-

Fisher Scientific. (2024).[1] this compound, 97%, Thermo Scientific.[1][2] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2024).[1] Foretinib (CID 42642645) - Structure and Chemical Properties.[1][3] PubChem.[1][2][3][4] Retrieved from [1]

-

Google Patents. (2013).[1] WO2013097753A1 - Naphthyridine derivatives as tyrosine kinase inhibitors. Retrieved from

-

Google Patents. (2010).[1] CN101659645A - Method for preparing 3-fluoro-4-morpholinyl phenylamine (Analogous Synthesis). Retrieved from

-

Laus, G., et al. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332.[1][5] (Demonstrates related phenoxy-aniline chemistry).

Sources

- 1. 331632-58-7|3-(2,3,4,5,6-pentafluorophenoxy)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. Foretinib - Wikipedia [en.wikipedia.org]

- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 5. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Retrosynthetic Analysis & Process Chemistry of 3-Fluoro-4-phenoxyaniline

[1]

Executive Summary

3-Fluoro-4-phenoxyaniline (CAS: 39177-22-5) is a high-value pharmacophore extensively utilized in the synthesis of Type II kinase inhibitors, particularly those targeting c-Met and VEGFR2 (e.g., Foretinib, Cabozantinib analogs).[1] The structural integration of the fluorine atom at the 3-position confers metabolic stability by blocking oxidative metabolism, while the 4-phenoxy ether moiety provides essential hydrophobic interactions within the ATP-binding pocket of the kinase domain.

This guide provides a rigorous retrosynthetic analysis and a scalable forward synthesis protocol. It focuses on the critical regioselective nucleophilic aromatic substitution (SNAr) required to construct the diaryl ether linkage, a step often plagued by regioisomeric by-products if not mechanistically understood.

Strategic Retrosynthetic Analysis

The retrosynthetic disassembly of this compound relies on two primary disconnections: a functional group interconversion (FGI) of the amine and a C-O bond disconnection.[1]

Disconnection Logic

-

C-N Disconnection (FGI): The primary amine is most reliably installed via the reduction of a nitro precursor. This simplifies the target to 3-Fluoro-4-phenoxynitrobenzene .

-

C-O Disconnection (SNAr): The diaryl ether bond represents the convergent step. Disconnecting this bond reveals two potential coupling partners:

Selection Rationale: Path A is industrially preferred due to atom economy and the avoidance of expensive transition metal catalysts required in Path B. However, Path A requires strict control over regioselectivity.

Regioselectivity & Mechanistic Insight

The reaction of 3,4-difluoronitrobenzene with a nucleophile is governed by electronic activation.

-

C4 Position: Para to the nitro group. The nitro group exerts a strong mesomeric withdrawing effect (-M), stabilizing the Meisenheimer complex intermediate formed upon nucleophilic attack.

-

C3 Position: Meta to the nitro group. This position is only activated by the inductive effect (-I) of the nitro group and the adjacent fluorine.

Retrosynthetic Visualization

Figure 1: Retrosynthetic tree illustrating the convergent assembly via SNAr and Nitro Reduction.

Forward Synthesis & Experimental Protocols

Step 1: Regioselective SNAr Etherification

This step constructs the core scaffold. The use of a polar aprotic solvent (DMSO or DMF) is critical to solvate the phenoxide anion, enhancing its nucleophilicity.

Reaction Scheme: 3,4-Difluoronitrobenzene + Phenol + K2CO3 -> 3-Fluoro-4-phenoxynitrobenzene[1]

Experimental Protocol

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

-

Reagents: Charge Phenol (9.4 g, 100 mmol) and Potassium Carbonate (anhydrous, 16.6 g, 120 mmol) into DMSO (100 mL).

-

Activation: Stir at room temperature for 30 minutes to generate the phenoxide in situ.

-

Addition: Add 3,4-Difluoronitrobenzene (15.9 g, 100 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature < 40°C.[1]

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the difluoro starting material.

-

Workup: Cool to RT and pour into ice-water (500 mL). The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with water (3 x 100 mL) to remove DMSO and salts. Recrystallize from Ethanol/Water if necessary.[1]

-

Expected Yield: 85–92% (Yellow crystalline solid).[1]

Step 2: Chemoselective Nitro Reduction

The reduction must be chemoselective to avoid defluorination (hydrodehalogenation), which can occur under aggressive hydrogenation conditions. The Iron/Ammonium Chloride method is selected for its high reliability and tolerance of aryl halides.

Reaction Scheme: 3-Fluoro-4-phenoxynitrobenzene + Fe + NH4Cl -> this compound[1]

Experimental Protocol

-

Setup: Equip a 1 L round-bottom flask with a reflux condenser and mechanical stirrer.

-

Solvent System: Dissolve 3-Fluoro-4-phenoxynitrobenzene (23.3 g, 100 mmol) in Ethanol (200 mL) and Water (50 mL).

-

Catalyst: Add Ammonium Chloride (5.3 g, 100 mmol) and Iron Powder (325 mesh, 16.8 g, 300 mmol).

-

Reaction: Heat to reflux (approx. 78°C) with vigorous stirring for 2–3 hours. The reaction mixture will turn dark/brown (iron oxides).

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (200 mL) and wash with saturated NaHCO3 (to remove residual acid/salts) and Brine.

-

Drying: Dry over Na2SO4, filter, and concentrate to dryness.

-

Expected Yield: 90–95% (Off-white to light brown solid).

Mechanistic Visualization (SNAr)

The following diagram illustrates the critical regioselectivity governed by the Meisenheimer complex stabilization.

Figure 2: Reaction energy landscape showing the kinetic preference for C4 substitution due to resonance stabilization.

Quantitative Data Summary

| Parameter | Step 1: Etherification | Step 2: Reduction |

| Reagents | Phenol, K2CO3, 3,4-Difluoronitrobenzene | Fe, NH4Cl, EtOH/H2O |

| Limiting Reagent | Phenol (1.0 eq) | Nitro Intermediate (1.0 eq) |

| Temperature | 80 °C | 78 °C (Reflux) |

| Time | 4–6 Hours | 2–3 Hours |

| Critical Quality Attribute | Regioisomer purity (>99.5%) | Avoidance of defluorination |

| Typical Yield | 88% | 93% |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19627217, this compound. Retrieved from [Link][1]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). (General mechanism verification). Retrieved from [Link]

-

Google Patents. Method for preparing fluorinated aniline intermediates (CN101659645A).[1] (Analogous synthesis of 3-fluoro-4-morpholinylaniline confirming regioselectivity). Retrieved from

safety and handling precautions for 3-Fluoro-4-phenoxyaniline

Title: Advanced Safety & Handling Protocol: 3-Fluoro-4-phenoxyaniline Document Type: Technical Safety Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary & Chemical Profile

This compound (CAS: 39177-22-5) is a specialized fluorinated aniline intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Ibrutinib).[1][2][3] While it shares the core toxicological profile of the aniline class—specifically the risk of methemoglobinemia —the addition of the fluorine atom and the lipophilic phenoxy group significantly alters its physicochemical behavior, enhancing skin penetration and metabolic stability.

This guide moves beyond generic SDS recommendations, providing a risk-based handling framework derived from structure-activity relationships (SAR) and industrial hygiene best practices for potent aromatic amines.

Physicochemical Identity

| Parameter | Data |

| CAS Number | 39177-22-5 (Free Base) / 1431963-13-1 (HCl Salt) |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| Physical State | Off-white to pale beige solid (powder) |

| Solubility | Low in water; soluble in DMSO, Methanol, DCM |

| LogP (Predicted) | ~3.5 (Highly Lipophilic – High Skin Absorption Risk ) |

Toxicological Mechanisms & Critical Hazards

As a Senior Scientist, it is crucial to understand why this compound requires containment. The hazard is not merely irritation; it is systemic hypoxia.

The Methemoglobinemia Pathway

Unlike simple irritants, this compound acts as a "chemical asphyxiant" through a metabolic activation pathway.

-

Absorption: The phenoxy group increases lipophilicity, facilitating rapid transdermal absorption.

-

Bioactivation: Hepatic CYP450 enzymes N-hydroxylate the aniline to form a phenylhydroxylamine metabolite.

-

Toxicity: This metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot bind oxygen.[4]

-

Clinical Outcome: "Chocolate cyanosis" (blue/gray skin), dizziness, and fatigue. Crucially, symptoms are often delayed 2–4 hours post-exposure.

The Fluorine Effect

The C-F bond at the 3-position is metabolically robust. It prevents ring oxidation at that site, potentially forcing metabolism towards the N-hydroxylation pathway, thereby increasing the yield of the toxic metabolite compared to non-fluorinated analogues.

Figure 1: Mechanism of Aniline-Induced Methemoglobinemia. Note the regenerative cycle of the metabolite, amplifying toxicity.

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of safety planning. The primary barrier must be engineering controls.

Hierarchy of Containment

-

Primary Control: Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

-

Powder Handling: If handling >500 mg of powder, use a Static-Dissipative Powder Weighing Enclosure to prevent aerosolization.

-

Process Isolation: Closed-system transfer is mandatory for scale-up (>100g).

PPE Matrix (The "Double-Shell" Protocol)

Standard nitrile gloves are insufficient for prolonged contact with lipophilic phenoxy compounds.

| Body Part | Requirement | Rationale |

| Hands (Inner) | Silver Shield / Laminate (2.7 mil) | Impermeable to aromatics; prevents breakthrough. |

| Hands (Outer) | Nitrile (5-8 mil) | Provides dexterity and mechanical protection for the inner glove. |

| Respiratory | N95 / P100 (if outside hood) | Mandatory if powder is handled outside a certified enclosure. |

| Body | Tyvek Lab Coat (Disposable) | Cotton coats absorb anilines, creating a secondary exposure source. |

| Eyes | Chemical Goggles | Safety glasses do not protect against vapors/dust ingress. |

Operational Workflows: From Weighing to Waste

To ensure data integrity and safety, experimental protocols must be standardized.

Weighing & Solubilization

-

Pre-Weighing: Antistatic gun usage is recommended. Fluorinated powders often carry static charge, leading to "fly-away" powder.

-

Solvent Choice: Dissolve immediately in DMSO or DCM inside the hood. Do not transport dry powder across the lab.

-

Decontamination: Wipe the balance area with a surfactant (e.g., dilute soap) before using organic solvents. Organic solvents can drive settled dust into the surface or skin.

Reaction Setup

-

Incompatibility: Avoid contact with strong oxidizers (e.g., peroxides, permanganates) and acid chlorides (vigorous exothermic reaction).

-

Quenching: When quenching reactions containing this intermediate, maintain low temperature (0°C). Exotherms can vaporize unreacted aniline, creating an inhalation hazard.

Waste Disposal

-

Segregation: Segregate as "Toxic Organic Waste." Do not mix with oxidizer waste streams (fire risk).

-

Labeling: Explicitly label waste containers: "Contains Fluorinated Aniline – Toxic by Absorption."

Figure 2: Safe Handling Workflow ensuring containment from receipt to disposal.

Emergency Response Protocols

Critical Note: Standard First Aid may be insufficient due to the delayed nature of methemoglobinemia.

Exposure Response

-

Skin Contact:

-

Immedate Wash: Wash with soap and water for 15 minutes. Do not use alcohol; it enhances absorption.

-

Observation: Monitor for 4 hours. If lips/nail beds turn blue, seek ER immediately.

-

-

Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (anilines are basic and can cause corneal opacity).

Antidote Awareness

Medical personnel must be informed that the patient was exposed to an aniline derivative .

-

Diagnostic: Pulse oximetry is inaccurate for methemoglobinemia (often falsely reads ~85%). Co-oximetry (ABG) is required.

-

Treatment: The standard antidote is Methylene Blue (1-2 mg/kg IV), but it is contraindicated in G6PD-deficient patients.

Spill Cleanup

-

Evacuate the immediate area.

-

Don PPE: Double gloves, Tyvek suit, N95/P100 respirator.

-

Contain: Cover spill with a wet paper towel (to prevent dust) or an absorbent pad (if liquid).

-

Neutralize: Clean area with a mild detergent. Collect all waste in a sealed bag labeled "Toxic Debris."

Regulatory & Transport Information

-

Transport (IATA/DOT):

-

UN Number: UN 2811 (Toxic solid, organic, n.o.s.)

-

Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)

-

Hazard Class: 6.1

-

Packing Group: III (Low to Moderate Danger)

-

-

TSCA/REACH: Likely Research & Development (R&D) Exemption only. Not for consumer use.

References

-

National Institutes of Health (NIH) - PubChem. 3-Fluoro-4-morpholinoaniline (Analogous Structure Safety Data).Link

-

Fisher Scientific. Safety Data Sheet: 4-Phenoxyaniline (Base Structure Hazard Profile).Link

-

StatPearls [Internet]. Methemoglobinemia: Pathophysiology and Treatment. Treasure Island (FL): StatPearls Publishing; 2025. Link

-

American Chemical Society (ACS). Fluorine in Pharmaceutical Industry: Chemical Reviews. (Context on fluorinated drug intermediates). Link

-

BLD Pharm. this compound Product Specifications & GHS Data.Link

Sources

Technical Guide: Stability Profile and Storage Protocols for 3-Fluoro-4-phenoxyaniline

Executive Summary

3-Fluoro-4-phenoxyaniline (CAS 39177-22-5) is a critical pharmacophore intermediate used in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., c-Met and VEGFR2 inhibitors like Foretinib). While structurally robust due to the ether linkage, the primary amine functionality renders the molecule susceptible to oxidative degradation and photolysis. This guide outlines the physicochemical basis for these instabilities and provides a validated protocol for storage, handling, and quality control to ensure high purity (>98%) is maintained for downstream GMP applications.

Chemical Identity & Structural Implications[1][2][3][4]

The stability profile of this compound is dictated by the interplay between its electron-rich amino group and the electron-withdrawing fluorine substituent.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 39177-22-5 |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| Appearance | Off-white to pale beige solid |

| Solubility | DMSO, Methanol, Ethyl Acetate; Insoluble in water |

| pKa (Calculated) | ~3.5 - 4.0 (Amine conjugate acid) |

The "Fluorine Effect" on Stability

Unlike non-fluorinated 4-phenoxyaniline, the fluorine atom at the ortho position to the ether (and meta to the amine) exerts an inductive electron-withdrawing effect (-I).

-

Impact: This slightly reduces the electron density on the nitrogen lone pair, making it less prone to oxidation than unsubstituted aniline.

-

Risk: Despite this stabilization, the molecule remains an electron-rich aromatic amine. Exposure to atmospheric oxygen, particularly in solution or under light, will drive the formation of colored impurities (azo-dimers and quinone imines).

Degradation Mechanisms[6]

Understanding why the compound degrades is essential for designing effective storage protocols.

Oxidative Coupling (The "Browning" Effect)

The primary failure mode is the oxidation of the amino group (-NH₂). Upon exposure to air, radical intermediates form, leading to dimerization. This manifests visually as a color shift from off-white to brown/black.

Photolytic Instability

Anilines are chromophores that can absorb UV/Vis light, generating excited states that accelerate oxidative pathways. The phenoxy ether linkage is generally stable, but the aniline moiety is photosensitive.

Visualization of Degradation Pathways

The following diagram illustrates the mechanistic flow from the pure aniline to its common degradation products.

Figure 1: Oxidative degradation pathway of this compound driven by oxygen and light.

Storage & Handling Protocols

To maintain purity >98% over extended periods (12-24 months), the following "Gold Standard" protocol must be implemented.

Storage Tiers

| Tier | Duration | Condition | Rationale |

| Tier 1: Working Stock | < 1 Month | 2–8°C, Desiccated, Amber Vial | Slows thermal oxidation; convenient for frequent access. |

| Tier 2: Long Term | 6–24 Months | -20°C, Inert Atmosphere (Ar/N₂), Amber Vial | Arrests radical formation; prevents moisture ingress. |

| Tier 3: Archive | > 2 Years | -80°C, Sealed Ampoule | Cryogenic preservation for reference standards. |

Handling Procedure (Step-by-Step)

-

Equilibration: Before opening a stored vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Rationale: Prevents condensation of atmospheric water onto the cold solid, which accelerates degradation.

-

Inert Environment: Ideally, weigh out the required mass inside a nitrogen-filled glovebox. If not available, flush the headspace of the vial with Argon gas immediately after use.

-

Solvent Choice: If preparing a stock solution, use anhydrous DMSO . Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as they can facilitate proton-transfer reactions that catalyze oxidation.

Quality Control & Stability Testing

A visual check is insufficient for high-stakes drug development. The following HPLC method is recommended for quantitative purity assessment.

Validated HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm.

-

Retention Time: Expect elution around 8–10 mins (hydrophobic nature of the phenoxy group).

QC Decision Matrix

-

Pass: Purity ≥ 98.0%; Color is off-white/beige.

-

Flag: Purity 95–97%; Color is light brown. Action: Recrystallize (EtOH/Water).

-

Fail: Purity < 95%; Color is dark brown/black. Action: Discard.

QC Workflow Diagram

Figure 2: Quality Control workflow for assessing this compound integrity.

Safety & Toxicology Profile

As an aniline derivative, this compound must be handled with the assumption of toxicity typical to the class.

-

Acute Toxicity: Harmful if swallowed or inhaled. Aniline derivatives can cause methemoglobinemia (interference with oxygen transport in blood).

-

Skin Sensitization: Potential sensitizer.[1][2] Avoid direct contact.

-

PPE Requirements: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

-

Thermo Fisher Scientific. (2021). This compound Certificate of Analysis. Retrieved January 29, 2026, from [Link]

-

Liu, X., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]

-

Leresche, J.E., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue. Journal of Physical Chemistry A. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Detailed Synthesis Protocol for 3-Fluoro-4-phenoxyaniline

Abstract & Scope

This application note outlines a robust, two-step synthesis protocol for 3-Fluoro-4-phenoxyaniline , a critical intermediate in the development of kinase inhibitors (e.g., c-Met, VEGFR targets).[1] The method utilizes commercially available 3,4-difluoronitrobenzene as the starting material. The protocol is designed for high regioselectivity, operational simplicity, and scalability, avoiding the use of expensive transition metal catalysts for the ether formation step.

Target Molecule:

-

Molecular Formula: C₁₂H₁₀FNO[1]

Retrosynthetic Analysis

The synthesis is designed based on the differential reactivity of the fluorine atoms in 3,4-difluoronitrobenzene . The nitro group (

-

Regioselectivity Logic: The fluorine at the 4-position is para to the nitro group, allowing for effective resonance stabilization of the Meisenheimer intermediate. The fluorine at the 3-position is meta to the nitro group and is significantly less reactive. This electronic bias ensures high regioselectivity for the 4-phenoxy substitution.[1]

Figure 1: Retrosynthetic strategy leveraging the para-directing activation of the nitro group.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-phenoxynitrobenzene

This step involves the

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][5][6][7][8][9][10][11][12] | Mass/Vol |

| 3,4-Difluoronitrobenzene | 159.09 | 1.0 | 15.9 g (100 mmol) |

| Phenol | 94.11 | 1.05 | 9.9 g (105 mmol) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 20.7 g (150 mmol) |

| DMF (Anhydrous) | - | - | 100 mL |

Procedure

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoronitrobenzene (15.9 g) and phenol (9.9 g).

-

Solvation: Dissolve the mixture in DMF (100 mL).

-

Base Addition: Add potassium carbonate (20.7 g) in a single portion.

-

Note: The reaction is exothermic. Ensure the temperature is monitored.

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Stir for 30 minutes to ensure full precipitation.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (

) to remove residual DMF and inorganic salts. -

Drying: Dry the solid in a vacuum oven at 45°C overnight.

-

Expected Yield: 21–22 g (90–95%).

-

Appearance: Yellow solid.

-

Step 2: Reduction to this compound

The nitro group is reduced to the primary amine.[1] Catalytic hydrogenation is preferred for purity, but iron-mediated reduction is a viable alternative if avoiding heavy metals is required.[1]

Method A: Catalytic Hydrogenation (Preferred)

| Reagent | Equiv. | Conditions |

| Intermediate (from Step 1) | 1.0 | 10 g (42.9 mmol) |

| 10% Pd/C (50% wet) | 5 wt% | 0.5 g |

| Ethanol | - | 100 mL |

| Hydrogen Gas | - | Balloon pressure (1 atm) |

-

Setup: In a hydrogenation vessel (or 3-neck flask), dissolve the nitro intermediate (10 g) in Ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g).

-

Safety: Pd/C is pyrophoric. Keep wet with solvent or water during addition.

-

-

Hydrogenation: Purge the system with Nitrogen, then introduce Hydrogen gas (balloon). Stir vigorously at room temperature for 12 hours.

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with Ethanol.

-

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Method B: Iron/Ammonium Chloride (Alternative)

Use this if halogen de-fluorination is observed (rare with Pd/C under mild conditions, but possible).

-

Suspend intermediate (10 g) in Ethanol/Water (4:1, 100 mL).

-

Add Iron powder (5 equiv.) and Ammonium Chloride (5 equiv.).

-

Reflux for 2 hours.

-

Filter hot through Celite, concentrate, and extract with Ethyl Acetate.

Purification

The crude aniline is often pure enough (>95%) for subsequent steps. If necessary:

-

Recrystallization: Ethanol/Water mixture.

-

Flash Chromatography: Elute with Hexane/Ethyl Acetate (gradient 10% to 30% EtOAc).

Analytical Characterization

This compound

-

Appearance: Off-white to pale brown solid.[1]

-

¹H NMR (400 MHz, DMSO-d₆):

- 6.8–7.4 (m, 5H, Phenoxy protons).

- 6.9 (t, 1H, Ar-H adjacent to O-Ph, coupled to F).

- 6.3–6.5 (m, 2H, Ar-H ortho to amine).

- 5.2 (s, 2H, -NH₂, broad exchangeable).

-

¹⁹F NMR: Single peak around -130 to -135 ppm (typical for aryl fluorides).[1]

-

MS (ESI): Calculated for

: 204.22; Found: 204.2.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of this compound.

Safety & Handling (MSDS Highlights)

-

3,4-Difluoronitrobenzene: Skin irritant, lachrymator. Use in a fume hood.

-

DMF: Hepatotoxic and teratogenic. Avoid skin contact; use butyl rubber gloves.

-

Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.

-

Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated waste container.

References

-

SNAr Regioselectivity

-

Title: Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene.[13]

- Source: BenchChem Application Note / Liter

-

-

Synthesis of Analogous Ethers

-

Product Identification

-

Reduction Methodologies

- Title: Optimization of the synthesis process for 3-chloro-4-fluoroaniline (Reduction conditions precedent).

- Source: ResearchG

-

URL:[Link]

Sources

- 1. 946699-23-6|3-Fluoro-4-(4-isopropylphenoxy)aniline|BLDpharm [bldpharm.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. 39177-22-5|this compound|BLD Pharm [bldpharm.com]

- 4. hurawalhi.com [hurawalhi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2019138932A1 - Polyimide, production method of polyimide, separation film, production method of separation film, and gas separation method - Google Patents [patents.google.com]

- 8. Portico [access.portico.org]

- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 12. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Application Note: Purification of 3-Fluoro-4-phenoxyaniline by Column Chromatography

Abstract & Introduction

3-Fluoro-4-phenoxyaniline is a critical intermediate in the synthesis of small molecule kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and other tyrosine kinases involved in oncological pathways.[1] High-purity isolation of this aniline is essential, as downstream coupling reactions (e.g., amide bond formation or urea synthesis) are sensitive to impurities such as unreacted nitro precursors or phenols.[1]

This guide provides a robust protocol for the purification of this compound using flash column chromatography. Due to the basicity of the primary amine, this compound exhibits strong interactions with acidic silanol groups on standard silica gel, often resulting in peak tailing and poor resolution. This protocol incorporates a triethylamine (TEA) deactivation strategy to ensure sharp peak shape and high recovery.

Chemical Profile

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 39177-22-5 |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol |

| Physical State | Off-white to pale brown solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in Hexanes |

| pKa (Est.) | ~3.5 - 4.0 (Aniline nitrogen) |

| Key Impurities | 3-Fluoro-4-phenoxynitrobenzene (Precursor), Phenol derivatives |

Pre-Purification Analysis & Strategy[2][3]

Before initiating chromatography, the crude mixture must be characterized to define the separation difficulty (

Thin Layer Chromatography (TLC) Optimization

Standard silica plates are acidic.[1][2] Without modification, the aniline spot will streak.

-

Standard Eluent: Hexanes : Ethyl Acetate (3:1).[1]

-

Modified Eluent: Hexanes : Ethyl Acetate (3:1) + 1% Triethylamine (TEA).[1]

-

Visualization: UV (254 nm).[1] The aniline may also stain purple/brown with Ninhydrin or Vanillin.

Expected

-

Nitro Precursor (Non-polar):

[1] -

This compound (Target):

[1] -

Phenolic Side Products (Polar/Acidic):

(often stay at baseline without acid)[1]

Strategic Workflow

The purification process follows a "Capture and Polish" logic. An initial acid-base extraction is highly recommended to remove the bulk of non-basic impurities (like phenols) before the column, extending the life of the stationary phase.

Figure 1: Purification workflow emphasizing the Acid-Base extraction pre-treatment to minimize column load.[1]

Detailed Experimental Protocol

Phase 1: Stationary Phase Preparation (The "Neutralization" Step)

Why this matters: Commercial silica gel is slightly acidic (pH 6.5–7.0). Basic anilines form hydrogen bonds with silanols, causing broad peaks. Pre-treating the column with base blocks these sites.

-

Select Silica: Use Silica Gel 60 (230–400 mesh).

-

Slurry Preparation: Suspend the required amount of silica (approx. 30g per 1g of crude) in the starting mobile phase (e.g., 90% Hexanes / 10% EtOAc).

-

Deactivation: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v. Swirl well.

-

Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.

-

Note: If using pre-packed cartridges (e.g., Biotage/ISCO), pump a solution of 5% TEA in Hexanes through the cartridge for 3 CVs prior to loading.

-

Phase 2: Sample Loading

Technique:Dry Loading is superior for this compound due to its solid nature and potential solubility issues in non-polar starting solvents.

-

Dissolve the crude aniline in a minimal amount of Dichloromethane (DCM).

-

Add Celite 545 or clean Silica Gel (1:2 ratio of compound to solid support).

-

Concentrate on a rotary evaporator until a free-flowing powder is obtained.

-

Carefully load the powder onto the top of the packed column bed.[3]

-

Add a layer of sand (approx. 1 cm) on top to protect the bed.

Phase 3: Gradient Elution

Mobile Phase A: Hexanes + 1% TEA Mobile Phase B: Ethyl Acetate + 1% TEA

| Time/CV | % Mobile Phase B | Purpose |

| 0 - 2 CV | 0% - 5% | Elute non-polar impurities (residual nitro compounds).[1] |

| 2 - 8 CV | 5% → 20% | Linear gradient.[1] Aniline typically elutes here. |

| 8 - 12 CV | 20% → 40% | Flush remaining polar byproducts. |

| 12+ CV | 100% | Column wash (if necessary).[1] |

Monitoring: Collect fractions. Spot on TLC plates.[1] The product should appear as a distinct, UV-active spot that does not streak.[1]

Phase 4: Workup of Fractions

-

Pool fractions containing the pure product.[3]

-

Important: The mobile phase contains TEA. To remove TEA residues, which can interfere with subsequent steps (e.g., acting as a nucleophile or base):

-

Concentrate the fractions to an oil/solid.

-

Re-dissolve in DCM and wash once with saturated NaHCO₃ or water (TEA is volatile, but salts wash out).

-

Alternatively: Repeated co-evaporation with DCM/Heptane on the rotavap will azeotrope off residual TEA.

-

-

Dry over Na₂SO₄, filter, and dry in vacuo.

Troubleshooting & Validation

Common Issues

-

Tailing/Streaking: Insufficient TEA used.[1] Add 1% TEA to the mobile phase throughout the entire run, not just the packing step.

-

Co-elution with Nitro precursor: The gradient started too polar. Hold at 5% EtOAc for longer (isocratic hold) before ramping up.[1]

-

Product Color: Pure anilines are often colorless or pale yellow.[1] Dark brown usually indicates oxidation.[1] Store under Nitrogen/Argon in the dark.

Analytical Validation

Verify purity using the following metrics:

-

HPLC: Purity > 98% (254 nm).

-

¹H NMR (CDCl₃): Check for the characteristic phenoxy peaks (6.9–7.4 ppm region) and the distinct fluorine coupling patterns. Ensure TEA peaks (quartet at ~2.5 ppm, triplet at ~1.0 ppm) are absent.

Figure 2: Decision tree for troubleshooting common chromatographic issues with fluoroanilines.

References

-

Fisher Scientific. (n.d.).[1] this compound Product Specifications. Retrieved October 26, 2023, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.).[1] 4-Fluoroaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathways of 3-Fluoro-4-phenoxyaniline

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation patterns of 3-Fluoro-4-phenoxyaniline (C₁₂H₁₀FNO), a key intermediate in pharmaceutical and materials science. We explore the compound's behavior under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This document outlines comprehensive, step-by-step protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core of this note is a predictive elucidation of the fragmentation pathways, supported by mechanistic diagrams and a discussion of the underlying chemical principles. This guide is designed to serve as a practical resource for structural confirmation, impurity profiling, and metabolic studies involving this and structurally related compounds.

Introduction

This compound is a substituted aromatic amine and diphenyl ether. Its structural motifs are prevalent in a variety of biologically active molecules and advanced polymers. Accurate analytical characterization is paramount for quality control, regulatory submission, and research and development. Mass spectrometry is an indispensable tool for determining molecular weight and elucidating chemical structures through the analysis of fragmentation patterns.[1]

This application note details the expected fragmentation behavior of this compound under two common ionization regimes:

-

Electron Ionization (EI): A hard ionization technique that generates a radical molecular ion (M⁺˙) and induces extensive, reproducible fragmentation, providing a detailed structural "fingerprint."[2]

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces a protonated molecule ([M+H]⁺), which can be subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit controlled fragmentation.[3]

By understanding the predictable cleavage points and rearrangements of the molecule, researchers can confidently identify the compound in complex matrices and characterize its derivatives.

Compound Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | 3-Fluoro-4-phenoxybenzenamine | [4] |

| CAS Number | 39177-22-5 | [4] |

| Molecular Formula | C₁₂H₁₀FNO | [4] |

| Molecular Weight | 203.22 g/mol | [4] |

| Nominal Mass | 203 Da | [4] |

Analytical Workflow Overview

The general workflow for analyzing this compound by mass spectrometry involves sample preparation followed by chromatographic separation and mass analysis. The choice between GC-MS and LC-MS dictates the specific conditions.

Electron Ionization (EI) Mass Spectrometry

EI-MS is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The standard 70 eV electron energy imparts significant internal energy, leading to predictable and extensive fragmentation.

Protocol: GC-EI-MS Analysis

Objective: To obtain a reproducible EI mass spectrum for structural identification.

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL this compound in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL using methanol.

-

-

Instrumentation:

-

A standard Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

-

-

GC Method Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Rationale: The temperature program is designed to ensure good chromatographic peak shape and separation from any potential impurities, while the final temperature ensures the compound elutes effectively.

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-350

-

Scan Rate: 2 scans/second

-

Rationale: 70 eV is the standard energy for creating comparable library spectra. The source temperature is high enough to prevent condensation but low enough to minimize thermal degradation.

-

Predicted EI Fragmentation Pattern

Upon electron impact, this compound will form a molecular ion (M⁺˙) at m/z 203 . The fragmentation will be dictated by the stability of the resulting ions and neutral losses, primarily driven by the ether linkage and the aromatic amine functionality. Aromatic structures are generally stable, so the molecular ion peak is expected to be prominent.[5]

Key Predicted Fragments (EI-MS):

| m/z | Proposed Structure / Formula | Description of Loss | Mechanistic Rationale |

| 203 | [C₁₂H₁₀FNO]⁺˙ | Molecular Ion (M⁺˙) | The intact molecule after loss of one electron. Expected to be abundant due to aromatic stability. |

| 176 | [C₁₁H₉FO]⁺˙ | Loss of HCN (27 Da) | Characteristic fragmentation of the aniline moiety, involving the amine group and an adjacent ring carbon. |

| 175 | [C₁₁H₁₀FN]⁺˙ | Loss of CO (28 Da) | Rearrangement and loss of carbon monoxide, a common pathway for phenyl ethers. |

| 110 | [C₆H₃FN]⁺˙ | Loss of Phenoxy radical (C₆H₅O•, 93 Da) | Cleavage of the C-O ether bond, retaining charge on the fluorinated aniline fragment. |

| 93 | [C₆H₅O]⁺ | Loss of Fluoroaniline radical (C₆H₄FN•, 110 Da) | Cleavage of the C-O ether bond, retaining charge on the phenoxy fragment. This is a very stable and common fragment. |

| 77 | [C₆H₅]⁺ | From m/z 93, loss of O (16 Da) | Loss of oxygen from the phenoxy cation to form the stable phenyl cation. |

| 65 | [C₅H₅]⁺ | From m/z 93, loss of CO (28 Da) | Loss of carbon monoxide from the phenoxy cation, leading to the cyclopentadienyl cation. |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that is highly compatible with liquid chromatography. It generates protonated molecules, [M+H]⁺, which are then fragmented in a collision cell to produce MS/MS spectra. This is particularly useful for confirming the molecular weight and obtaining targeted structural information.

Protocol: LC-ESI-MS/MS Analysis

Objective: To generate a characteristic MS/MS spectrum from the protonated parent molecule.

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL this compound in 50:50 acetonitrile:water.

-

Dilute the stock solution to a final concentration of 1 µg/mL using the mobile phase.

-

-

Instrumentation:

-

A High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

-

-

LC Method Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

LC Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size

-

Flow Rate: 0.3 mL/min

-

Gradient: 10% B to 95% B over 8 minutes; hold at 95% B for 2 minutes.

-

Rationale: Formic acid is added to promote protonation for positive ion mode ESI. The gradient is suitable for eluting a compound of this polarity from a C18 column.

-

-

MS Method Parameters:

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: +3.5 kV

-

Source Temperature: 150°C

-

Desolvation Gas Flow: 600 L/hr (Nitrogen)

-

Desolvation Temperature: 350°C

-

MS1 Scan: m/z 100-300 to identify the precursor ion.

-

MS/MS (Product Ion Scan):

-

Precursor Ion: m/z 204.2 ([M+H]⁺)

-

Collision Gas: Argon

-

Collision Energy: Ramped 15-30 eV

-

-

Rationale: The parameters are chosen to ensure efficient desolvation and ionization. Ramping the collision energy helps to generate a rich spectrum of fragment ions.

-

Predicted ESI-MS/MS Fragmentation Pattern

In positive ESI mode, the molecule will be protonated, likely at the most basic site, the nitrogen atom of the amine group, to form the [M+H]⁺ ion at m/z 204 . Fragmentation of this even-electron ion via CID will proceed through the loss of stable neutral molecules.

Key Predicted Fragments (ESI-MS/MS):

| Precursor m/z | Fragment m/z | Proposed Structure / Formula | Description of Loss | Mechanistic Rationale |

| 204 | --- | [C₁₂H₁₁FNO]⁺ | Protonated Molecule ([M+H]⁺) | The intact molecule with an added proton, serving as the precursor for MS/MS. |

| 204 | 111 | [C₆H₆FN]⁺ | Loss of Phenol (C₆H₅OH, 94 Da) | This is a highly probable fragmentation pathway involving rearrangement and cleavage of the ether bond to lose a stable neutral molecule. |

| 204 | 124 | [C₇H₅FO]⁺ | Loss of Ammonia (NH₃, 17 Da) and Phenyl radical (C₆H₅•, 77 Da) | This pathway may be less likely but involves the loss of the amine group as ammonia, followed by other cleavages. The fragment at m/z 124 could correspond to a fluorinated benzoyl-type cation. |

Conclusion

The mass spectrometric behavior of this compound can be rationally predicted based on its chemical structure. Under EI conditions, fragmentation is expected to be dominated by cleavage of the central ether bond and characteristic losses from the aniline moiety, yielding a rich, fingerprint-like spectrum. Under ESI-MS/MS conditions, fragmentation of the protonated molecule is predicted to proceed via the facile neutral loss of phenol. These detailed protocols and predicted fragmentation schemes provide a robust framework for the confident identification and structural analysis of this compound in various research and industrial settings.

References

-

Slideshare. (2014). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

ResearchGate. (2011). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry. Retrieved from [Link]_

-

ResearchGate. (1991). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. Retrieved from [Link]

-

ACS Publications. (2023). Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification. Retrieved from [Link]

-

YouTube. (2020). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

-

Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved from [Link]

-

YouTube. (2020). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

Sources

- 1. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Synthesis of Dual EGFR/ErbB-2 Inhibitors Utilizing 3-Fluoro-4-phenoxyaniline

[1]

Abstract & Strategic Context

This guide details the synthetic utility of This compound (CAS: 133075-84-0) in the development of dual EGFR (ErbB-1) and ErbB-2 (HER2) tyrosine kinase inhibitors.[1] While first-generation inhibitors like Gefitinib utilize simple halogenated anilines, and dual inhibitors like Lapatinib utilize bulky benzyloxy-anilines, the This compound scaffold represents a critical "hybrid" pharmacophore.[1]

It combines the hydrophobic reach required for the deep ATP-binding pocket (similar to Lapatinib) with the metabolic stability conferred by the fluorine atom.[1] This molecule is particularly valuable for synthesizing Type II kinase inhibitors or Type I½ inhibitors that probe the inactive DFG-out conformation of the kinase.[1]

Key Pharmacological Advantages[1]

-

Metabolic Blockade: The fluorine at the 3-position blocks a primary site of Cytochrome P450 oxidative metabolism, significantly extending the half-life (

) compared to non-fluorinated analogues.[1] -

Hydrophobic Penetration: The 4-phenoxy moiety extends into the hydrophobic back pocket (selectivity pocket) of the kinase, a requisite interaction for high-affinity ErbB-2 inhibition.[1]

Chemical Rationale & SAR Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (

Graphviz Diagram: SAR & Binding Mode Analysis

(This diagram visualizes the pharmacophore mapping of the inhibitor within the ATP pocket)

Caption: Pharmacophore mapping showing the dual role of the this compound moiety in binding affinity and metabolic resistance.[1]

Experimental Protocol

Reagents & Materials

| Component | Specification | Role |

| Ligand | This compound (CAS 133075-84-0) | Nucleophile (Head Group) |

| Core Scaffold | 4-Chloro-6-iodoquinazoline | Electrophile (Kinase Hinge Binder) |

| Solvent | Isopropanol (iPrOH) or DMF | Reaction Medium |

| Base | Diisopropylethylamine (DIPEA) | Acid Scavenger (Optional in iPrOH) |

| Catalyst | Potassium Iodide (KI) | Rate enhancer (optional) |

Step-by-Step Synthesis (The Coupling Reaction)[1]

Objective: Synthesize N-(3-fluoro-4-phenoxyphenyl)-6-iodoquinazolin-4-amine.

Step 1: Reaction Assembly

-

Charge a 50 mL round-bottom flask with 4-Chloro-6-iodoquinazoline (1.0 eq, e.g., 290 mg).

-

Note: The 6-iodo position allows for further diversification (e.g., Sonogashira or Suzuki couplings) later to add solubility tails similar to Lapatinib.[1]

-

-

Add Isopropanol (iPrOH) (10 mL). The core may not dissolve completely at RT.[1]

-

Add This compound (1.1 eq, e.g., 225 mg).

-

Optional: If the core is unreactive, add catalytic KI (0.1 eq) to form the more reactive 4-iodo intermediate in situ.[1]

Step 2: Thermal Activation

-

Equip the flask with a magnetic stir bar and a reflux condenser.[1]

-

Heat the mixture to Reflux (85°C) for 3–5 hours.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1]8) should disappear, and a lower Rf fluorescent spot (product) should appear.

-

Visual Cue: The reaction mixture often turns from a suspension to a clear solution, then precipitates a yellow/cream solid (the HCl salt of the product) as the reaction progresses.

-

Step 3: Work-up & Isolation [1]

-

Cool the reaction mixture to Room Temperature (RT).

-

Filtration: Filter the precipitated solid under vacuum.

-

Washing: Wash the filter cake with cold iPrOH (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove unreacted aniline.

-

Free Base Formation (Critical for Biological Assay):

-

Suspend the solid in EtOAc (20 mL).

-

Wash with saturated

(2 x 10 mL).[1] -

Dry organic layer over

, filter, and concentrate.

-

Step 4: Purification

-

Method: Recrystallization from EtOH/Water (9:1) is usually sufficient.[1]

-

Yield Target: >75%.

Graphviz Diagram: Synthetic Workflow

(This diagram outlines the decision logic during synthesis)

Caption: Logical flow for the

Quality Control & Validation

To ensure the protocol produced the correct regioisomer and high purity, verify against these parameters:

NMR Characterization (Expected Signals)[1]

- NMR: A singlet around -120 to -130 ppm (distinctive for the fluorine on the aniline ring).[1]

- NMR (DMSO-d6):

Biological Validation (Kinase Assay)

Before proceeding to cell-based assays, validate the compound using a FRET-based or ELISA-based recombinant kinase assay.[1]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield / No Precipitate | Product is soluble in iPrOH | Evaporate solvent to 20% volume; add |

| Black Tar Formation | Oxidation of Aniline | Perform reaction under Nitrogen ( |

| Incomplete Reaction | Deactivated Core | Switch solvent to DMF and heat to 100°C. Add 1.0 eq of Cs₂CO₃. |

References

-

Petrov, K. G., et al. (2006). "Optimization of the 4-anilinoquinazoline scaffold for the inhibition of EGFR and ErbB-2." Bioorganic & Medicinal Chemistry Letters.

-

Wood, E. R., et al. (2004).[1] "A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells." Cancer Research.[1][3][4]

-

Liu, Y., et al. (2012). "Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors." Bioorganic & Medicinal Chemistry.

-

Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N-(3-fluoro-4-phenoxyphenyl)quinazolin-4-amine

Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, 4-anilinoquinazoline derivatives have emerged as a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[2] Marketed drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) feature this critical pharmacophore and have revolutionized the treatment of certain cancers. The precise coupling of substituted anilines to the 4-position of the quinazoline core is a pivotal step in the synthesis of these life-saving medicines.

This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-fluoro-4-phenoxyaniline with a 4-chloroquinazoline core. We will delve into the mechanistic rationale behind the chosen conditions, offer a detailed step-by-step procedure, and provide guidance for troubleshooting potential challenges. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex bioactive molecules.

Reaction Overview: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in organic synthesis.[3] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or pseudohalides and a wide variety of amine coupling partners.[3] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

The successful execution of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, phosphine ligand, base, and solvent.[4] For the coupling of an electron-rich amine like this compound with an electron-deficient heteroaryl chloride such as 4-chloroquinazoline, careful optimization of these parameters is crucial to achieve high yields and purity.

Experimental Protocol: Synthesis of N-(3-fluoro-4-phenoxyphenyl)quinazolin-4-amine

This protocol outlines the coupling of this compound with a generic 4-chloroquinazoline. The specific substitution pattern on the quinazoline ring may influence reaction kinetics, but the general principles and conditions provided here serve as an excellent starting point for a wide range of derivatives.

Materials and Reagents:

-

4-Chloroquinazoline (1.0 eq)

-

This compound (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask or equivalent)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Safety Precautions:

-

Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

-

1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

-

This compound is a potential irritant. Avoid inhalation and skin contact.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chloroquinazoline (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Rationale: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand. Cesium carbonate is a moderately strong base that is effective in deprotonating the aniline without causing degradation of sensitive functional groups.[4] Xantphos is a bulky, electron-rich ligand that promotes the catalytic cycle and is well-suited for coupling with aryl chlorides.

-

-

Solvent Addition and Degassing:

-

Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-chloroquinazoline.

-

Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 10-15 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.

-

Rationale: Degassing is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

-

Reaction:

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.

-

Rationale: Elevated temperatures are generally required to drive the reaction to completion.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

-

Wash the celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(3-fluoro-4-phenoxyphenyl)quinazolin-4-amine as a solid.

-

Data Presentation:

| Parameter | Recommended Value | Rationale |

| Reactant Ratio | 1.1 eq of aniline | A slight excess of the amine helps to drive the reaction to completion. |

| Catalyst Loading | 2 mol% Pd₂(dba)₃ | A typical catalyst loading for efficient coupling. |

| Ligand Loading | 4 mol% Xantphos | A 2:1 ligand-to-palladium dimer ratio is commonly used. |

| Base | 2.0 eq Cs₂CO₃ | An effective base for this transformation. |

| Solvent | Anhydrous 1,4-Dioxane | A common aprotic solvent for Buchwald-Hartwig reactions. |

| Temperature | 100-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-12 hours | Monitored by TLC for completion. |

Visualization of the Process

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of N-(3-fluoro-4-phenoxyphenyl)quinazolin-4-amine.

Mechanistic Insights and Rationale for Reagent Selection

The Buchwald-Hartwig amination proceeds via a catalytic cycle, and the choice of each component is critical for its success.

The Catalytic Cycle:

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

-

Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective source of Pd(0), the active catalytic species. It is relatively stable to air, making it easier to handle than some other Pd(0) sources.

-

Ligand (Xantphos): The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle." This steric bulk facilitates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. The electron-rich nature of the ligand also promotes the initial oxidative addition of the aryl chloride to the palladium center.

-

Base (Cesium Carbonate): The base plays a crucial role in deprotonating the amine, forming the more nucleophilic amide that participates in the catalytic cycle. Cesium carbonate is a moderately strong inorganic base that is soluble in many organic solvents, including dioxane. Its use avoids the harshness of stronger bases like sodium tert-butoxide, which could lead to side reactions with sensitive functional groups.

-

Solvent (1,4-Dioxane): Anhydrous 1,4-dioxane is a high-boiling aprotic solvent that is well-suited for this reaction. Its ability to dissolve both the organic and inorganic components of the reaction mixture facilitates a homogeneous reaction environment.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst | Ensure proper inert atmosphere technique. Use fresh, high-quality palladium precatalyst and ligand. |

| Insufficient temperature | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |

| Poorly soluble base | Grind the cesium carbonate to a fine powder before use to increase its surface area. | |

| Incomplete Reaction | Insufficient reaction time | Continue heating and monitor by TLC until the starting material is consumed. |

| Catalyst deactivation | Add an additional portion of catalyst and ligand. | |

| Formation of Side Products | Hydrodehalogenation of the quinazoline | This can occur if there are sources of protons in the reaction mixture. Ensure all reagents and solvents are anhydrous. |

| Homocoupling of the aniline | This is less common but can occur at very high catalyst loadings or with certain ligand combinations. |

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of N-(3-fluoro-4-phenoxyphenyl)quinazolin-4-amine via a palladium-catalyzed Buchwald-Hartwig amination. By understanding the mechanistic principles and the roles of the various reagents, researchers can confidently apply and adapt this methodology to the synthesis of a wide range of 4-anilinoquinazoline derivatives for applications in drug discovery and development.

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

- Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.

-

ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

- Google Patents. (n.d.). US7960545B2 - Process for the prepartion of erlotinib.

- Google Patents. (n.d.). EP2348020A1 - Preparation process of erlotinib.

-

National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of Lapatinib via direct regioselective arylation of furfural. Retrieved from [Link]

-

Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. 41(4), 317-320. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Modified Synthesis of Erlotinib Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low conversion in Ullmann reaction for 3-Fluoro-4-phenoxyaniline

Topic: Synthesis of 3-Fluoro-4-phenoxyaniline via Cu-Catalysis

Ticket ID: ULL-3F4P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow (Start Here)

Before adjusting your reaction parameters, use this decision tree to identify the specific failure mode. Most "low conversion" issues in this specific synthesis stem from three root causes: catalyst deactivation, competitive N-arylation, or substrate inhibition.

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Technical Analysis & Root Cause

The synthesis of This compound via Ullmann coupling presents a unique "perfect storm" of chemical challenges. Understanding these is the key to fixing the protocol.

A. The Chemoselectivity Trap (N vs. O Arylation)

If you are coupling 4-bromo-3-fluoroaniline with phenol, the primary failure point is the free amine (

-

The Science: In Cu-catalyzed coupling, primary amines are often better nucleophiles than phenols. Without a highly specific ligand (like certain diketones that favor O-arylation), the copper catalyst will preferentially couple the phenol to the nitrogen, or the aniline to the phenol, creating a complex mixture of N-arylated byproducts and oligomers.

-

The Fix: You must protect the aniline as an acetamide (

) or carbamate (

B. The Ortho-Fluorine Effect[1]

-

Electronic Effect: The fluorine atom at the 3-position is electron-withdrawing (

effect). This actually helps the oxidative addition of the aryl halide to the Cu(I) center. -

Chelation Risk: However, ortho-fluorines can sometimes chelate to the copper center, potentially crowding out the ligand or the incoming nucleophile (phenol). This requires a ligand that binds more strongly than the substrate (e.g., bidentate ligands like picolinic acid or phenanthroline).

C. Catalyst Deactivation (Disproportionation)

Ullmann active species are Cu(I). In the presence of moisture or lack of stabilizing ligands, Cu(I) disproportionates into Cu(0) (black precipitate/mirror) and Cu(II) (inactive for this cycle).

-

Observation: If your reaction turns black within 30 minutes, your catalyst is dead.

Mechanistic Visualization

Understanding where the cycle stalls allows for precise troubleshooting.

Figure 2: Catalytic cycle showing critical failure points. Note that modern mechanisms sometimes propose a Single Electron Transfer (SET) radical pathway, but the practical troubleshooting steps remain identical.

Troubleshooting FAQs

Q1: My conversion stalls at ~40-50% despite heating for 24 hours. Why? A: This is classic "Catalyst Death." The active Cu(I) species is unstable.

-

Diagnosis: Did you use a stabilizing ligand?